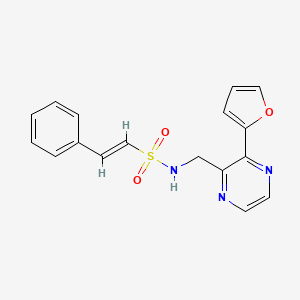

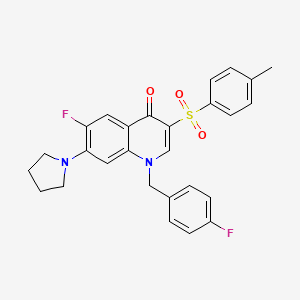

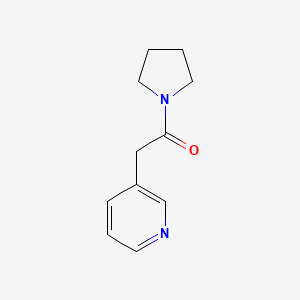

2-bromo-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-bromo-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in scientific studies.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The study by Saeed et al. (2020) focuses on the synthesis and structural characterization of antipyrine derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide. They explored the intermolecular interactions, crystal packing, and stabilization mechanisms of these compounds, providing insights into their molecular behavior (Saeed et al., 2020).

Applications in Organic Synthesis

- Ikemoto et al. (2005) described a practical method for synthesizing an orally active CCR5 antagonist, which includes a step involving a bromo-benzamide derivative similar to 2-bromo-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide. This highlights its utility in the synthesis of complex organic molecules (Ikemoto et al., 2005).

Optoelectronic Device Applications

- Diring et al. (2009) explored the use of ethynyl-pyrene derivatives, which are structurally related to the compound , in the creation of luminescent liquid crystals and gels for optoelectronic devices. This indicates the potential of similar bromo-benzamide derivatives in advanced material applications (Diring et al., 2009).

Chemical Properties and Reactions

- Kočí and Krchňák (2010) investigated the chemical properties of related compounds, focusing on the synthesis of complex heterocycles. This type of research is essential for understanding the reactivity and potential applications of bromo-benzamides in chemical synthesis (Kočí & Krchňák, 2010).

Synthesis of Novel Compounds

- Zhu et al. (2014) synthesized novel bromo-pyrazole carboxamides, showcasing the diverse synthetic applications of bromo-benzamide derivatives in creating new compounds with potential biological activities (Zhu et al., 2014).

Nanoparticle Fabrication

- Fischer, Baier, and Mecking (2013) utilized bromo-benzamide derivatives in the creation of enhanced brightness, emission-tuned nanoparticles. This underscores the role of such compounds in nanotechnology and materials science (Fischer et al., 2013).

Drug Synthesis and Biological Evaluation

- Rajurkar and Pund (2014) reported the synthesis and characterization of Linezolid-like analogues, demonstrating the use of bromo-benzamide derivatives in pharmaceutical research (Rajurkar & Pund, 2014).

Propiedades

IUPAC Name |

2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrNO3/c21-18-9-5-4-8-17(18)19(23)22-14-20(24,15-6-2-1-3-7-15)16-10-12-25-13-11-16/h1-9,16,24H,10-14H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGJVYFYGAMVKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CNC(=O)C2=CC=CC=C2Br)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,1-bis(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2748956.png)

![1-{4-[(4-fluorobenzyl)sulfanyl]phenyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2748959.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2748960.png)

![ethyl 2-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2748962.png)

![methyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2748966.png)